4-chloro-7-hydroxy-2H-chromen-2-one

Catalog No.
S2977622
CAS No.
848939-31-1
M.F
C9H5ClO3
M. Wt
196.59
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-7-hydroxy-2H-chromen-2-one

CAS Number

848939-31-1

Product Name

4-chloro-7-hydroxy-2H-chromen-2-one

IUPAC Name

4-chloro-7-hydroxychromen-2-one

Molecular Formula

C9H5ClO3

Molecular Weight

196.59

InChI

InChI=1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H

InChI Key

MOFQRCFWIYGXAM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2Cl

solubility

not available

Medical Science and Biomedical Research

Industrial Applications

Coumarin derivatives, including 4-chloro-7-hydroxy-2H-chromen-2-one, have wide-ranging applications in many industrial branches . They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals . They are also utilized in drug and pesticidal preparations .

Microbiological Activity

4-chloro-7-hydroxy-chromen-2-one has shown significant microbiological activity . The antibacterial effect of synthesized compounds was monitored at concentrations 2, 3, 5 mg/ml in three bacterial microorganism cultures: Staph. Aureus, E-coli, and Bac. Cereus . The antibacterial activity of the synthesized compound was compared to the antibacterial activity of standard antibiotics cephalexine and streptomycin .

Inhibitor for Protein Tyrosine Phosphatase 1B, Acetyl Cholinesterase, and Monoamine Oxidase

4-chloro-7-hydroxy-2H-chromen-2-one is used as an inhibitor for protein tyrosine phosphatase 1B, acetyl cholinesterase, and monoamine oxidase .

Production of Fluorescent Materials

The 2H-chromen-2-one derivatives, including 4-chloro-7-hydroxy-2H-chromen-2-one, have received attention in the area of dye and pigment industries as they are useful in the production of fluorescent materials .

Antimalarial Drug

Some novel compounds isolated from 4-chloro-7-hydroxy-2H-chromen-2-one have shown efficacy as potent antimalarial drugs .

One-Pot Synthesis of Coumarin Derivatives

4-chloro-7-hydroxy-2H-chromen-2-one can be used in the one-pot synthesis of coumarin derivatives . This includes methods such as von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

Ultrasound-promoted Synthesis

The ultrasound irradiation technique is useful for synthesizing 3-aryl coumarin derivatives .

Cytotoxic Activity

Some analogues of 4-chloro-7-hydroxy-2H-chromen-2-one have shown better cytotoxic activity than the compound itself . For example, 7- ((4- (4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one showed the best activity, with an IC50 of 2.63 ± 0.17 µM against AGS cells .

4-chloro-7-hydroxy-2H-chromen-2-one, also known as 4-chloro-7-hydroxycoumarin, is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a chlorine atom at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one structure, contributing to its unique chemical properties. The molecular formula for 4-chloro-7-hydroxy-2H-chromen-2-one is C10H7ClO3, and it has a molecular weight of approximately 216.61 g/mol.

Due to the presence of functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 4-chloro-7-oxo-2H-chromen-2-one.
  • Reduction: The carbonyl group can be reduced to yield a dihydro derivative, specifically 4-chloro-7-hydroxy-2H-chroman-2-one.
  • Substitution: The chlorine atom can be replaced with other nucleophiles such as amines or thiols, leading to various substituted derivatives depending on the nucleophile used.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium azide or thiourea for substitution reactions.

Research indicates that 4-chloro-7-hydroxy-2H-chromen-2-one exhibits significant biological activities:

  • Antimicrobial Properties: It has been studied for its efficacy against various bacterial and fungal strains.
  • Antioxidant Activity: The compound shows potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Potential: Investigations into its role in cancer treatment suggest that it may inhibit tumor growth and induce apoptosis in cancer cells .

The compound's biological mechanisms are believed to involve interactions with specific cellular targets, making it a candidate for further pharmacological studies.

The synthesis of 4-chloro-7-hydroxy-2H-chromen-2-one can be achieved through several methods:

  • Pechmann Condensation: This method involves the reaction of 4-chlorophenol with ethyl acetoacetate in the presence of an acid catalyst. This reaction typically yields the desired coumarin derivative under acidic conditions.
  • O-Acylation Reaction: Another approach includes the acylation of 7-hydroxycoumarin with 4-chlorobenzoyl chloride, producing derivatives with enhanced properties .
  • Green Chemistry Techniques: Recent advancements focus on using environmentally friendly solvents and catalysts to improve yield and reduce waste during synthesis.

4-chloro-7-hydroxy-2H-chromen-2-one has diverse applications across various fields:

  • Medicinal Chemistry: It is being explored as a potential lead compound for developing new antimicrobial, anticancer, and anticoagulant drugs.
  • Dyes and Fluorescent Probes: Its unique structure allows it to be utilized in producing dyes and optical brighteners.
  • Research Tools: The compound serves as a valuable building block for synthesizing more complex coumarin derivatives used in scientific research.

Studies on the interactions of 4-chloro-7-hydroxy-2H-chromen-2-one with biological systems have revealed insights into its mechanism of action:

  • Target Interactions: Research indicates that this compound may interact with specific enzymes or receptors involved in disease processes.
  • Synergistic Effects: When combined with other therapeutic agents, it may enhance their efficacy or reduce side effects through synergistic mechanisms .
  • Toxicological Assessments: Evaluating its safety profile is crucial as it undergoes metabolic transformations within biological systems.

Several compounds share structural similarities with 4-chloro-7-hydroxy-2H-chromen-2-one, including:

Compound NameDescription
7-chloro-4-hydroxy-2H-chromen-2-oneSimilar structure but with a different chlorine position.
4-(chloromethyl)-7-hydroxy-2H-chromen-2-oneContains a chloromethyl group instead of chlorine at position four.
7-hydroxy-4-methyl-2H-chromen-2-oneFeatures a methyl group at position four instead of chlorine.

Uniqueness

The uniqueness of 4-chloro-7-hydroxy-2H-chromen-2-one lies in its specific positioning of functional groups (chlorine and hydroxyl), which confers distinct chemical reactivity and biological activity compared to other coumarin derivatives. Its unique structure allows for specific interactions with biological targets, making it particularly valuable in medicinal chemistry .

XLogP3

1.9

Dates

Last modified: 08-17-2023

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